molecular formula C15H17NO4 B11782807 Benzyl 5-acetyl-2-oxopiperidine-1-carboxylate

Benzyl 5-acetyl-2-oxopiperidine-1-carboxylate

Katalognummer: B11782807
Molekulargewicht: 275.30 g/mol
InChI-Schlüssel: STWMUDSYFSPZAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 5-acetyl-2-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C15H17NO4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-acetyl-2-oxopiperidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 5-acetyl-2-oxopiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) and water mixture. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 5-acetyl-2-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl 5-acetyl-2-oxo-1-piperidinecarboxylate.

    Reduction: Formation of benzyl 5-acetyl-2-hydroxypiperidine-1-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzyl 5-acetyl-2-oxopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Wirkmechanismus

The mechanism of action of Benzyl 5-acetyl-2-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Boc-3-piperidone: A similar compound with a tert-butyl group instead of a benzyl group.

    1-Benzyl-4-piperidone: Another derivative with a different substitution pattern on the piperidine ring.

    Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: A related compound with an ethyl ester group.

Uniqueness

Benzyl 5-acetyl-2-oxopiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetyl and benzyl groups on the piperidine ring makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Eigenschaften

Molekularformel

C15H17NO4

Molekulargewicht

275.30 g/mol

IUPAC-Name

benzyl 5-acetyl-2-oxopiperidine-1-carboxylate

InChI

InChI=1S/C15H17NO4/c1-11(17)13-7-8-14(18)16(9-13)15(19)20-10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3

InChI-Schlüssel

STWMUDSYFSPZAB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1CCC(=O)N(C1)C(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.